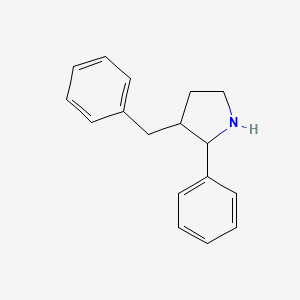
1-(2,2-二甲基四氢-2H-吡喃-4-基)-2-苯乙酮
描述
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone is an organic compound characterized by a tetrahydropyran ring substituted with a phenylethanone group
科学研究应用
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
Mode of Action
It is known that the 2h-pyran ring structure, which is a key component of this compound, is a common structural motif in many natural products . This suggests that the compound may interact with its targets in a manner similar to these natural products.
Biochemical Pathways
The 2h-pyran ring structure is known to be involved in various biochemical reactions . The compound may therefore affect similar pathways, leading to downstream effects that could be significant in a biological context.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have reasonable bioavailability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the oxa-6π-electrocyclization of dienones. This method involves the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Phenylethanone Group: The phenylethanone moiety can be introduced via Friedel-Crafts acylation, where the tetrahydropyran ring is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis would require careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts.
化学反应分析
Types of Reactions: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydropyran ring, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nucleophile-substituted derivatives
相似化合物的比较
2,2-Dimethyltetrahydro-4H-pyran-4-one: Shares the tetrahydropyran ring but lacks the phenylethanone group.
2-Phenylethanone: Contains the phenylethanone moiety but lacks the tetrahydropyran ring.
Uniqueness: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone is unique due to the combination of the tetrahydropyran ring and the phenylethanone group, which imparts distinct chemical and physical properties
属性
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-15(2)11-13(8-9-17-15)14(16)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSNTPSHWYITNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408948 | |
| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84360-52-1 | |
| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


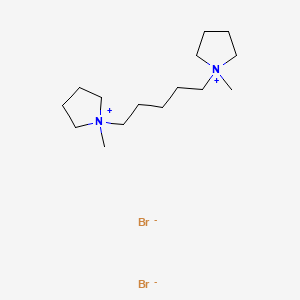
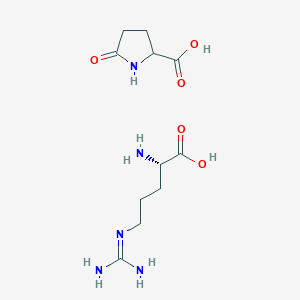
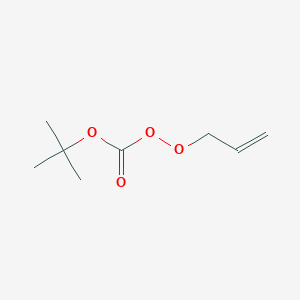
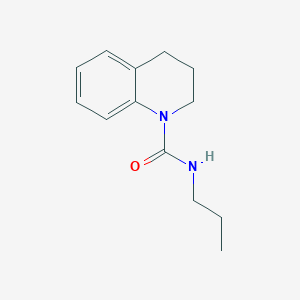
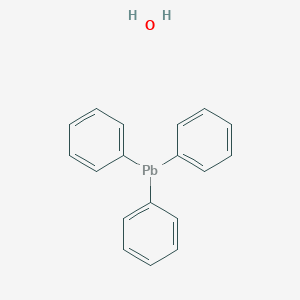
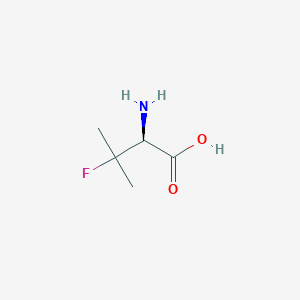


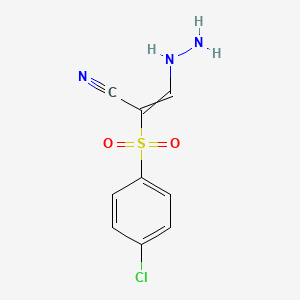
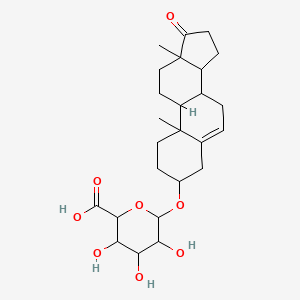
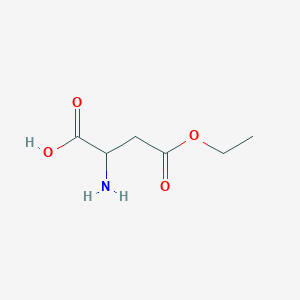
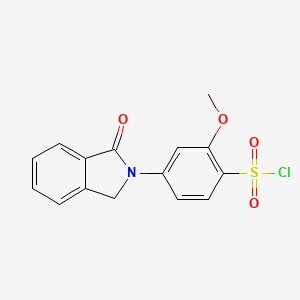
![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)
